A Technical Guide to 2-Methoxy-5-(tributylstannyl)thiazole: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds
A Technical Guide to 2-Methoxy-5-(tributylstannyl)thiazole: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(tributylstannyl)thiazole, a key organometallic building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a robust, literature-derived synthetic pathway, and explores its primary application as a versatile reagent in palladium-catalyzed Stille cross-coupling reactions. A significant focus is placed on its strategic implementation in the synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of potent kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3β (GSK-3β). This guide is intended to serve as a practical resource, offering field-proven insights and detailed experimental protocols to facilitate its effective use in research and drug discovery pipelines.
Introduction: The Strategic Value of a Functionalized Thiazole Building Block
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its unique electronic properties and its capacity to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets. The strategic functionalization of the thiazole ring is therefore of paramount importance in drug design and development.
2-Methoxy-5-(tributylstannyl)thiazole (CAS No. 1025744-42-6) has emerged as a highly valuable reagent for this purpose.[2][3] The presence of the tributylstannyl group at the C5 position facilitates reliable carbon-carbon bond formation via the Stille cross-coupling reaction, a powerful method known for its tolerance of a wide array of functional groups.[4] Concurrently, the methoxy group at the C2 position modulates the electronic character of the ring and provides a metabolic blocking point or a site for further derivatization. This dual functionalization makes it an ideal synthon for the convergent and efficient construction of complex, substituted thiazole-containing molecules, particularly in the pursuit of novel kinase inhibitors.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the chemical properties of 2-Methoxy-5-(tributylstannyl)thiazole is critical for its effective handling, reaction optimization, and purification.
Core Chemical Properties
The fundamental properties of the compound are summarized in the table below. The tributyltin moiety significantly influences its physical characteristics, rendering it a high-boiling, non-polar liquid with poor water solubility, typical of organostannanes.
| Property | Value | Reference(s) |
| CAS Number | 1025744-42-6 | [2] |
| Molecular Formula | C₁₆H₃₁NOSSn | [2] |
| Molecular Weight | 404.20 g/mol | [2] |
| Purity | Typically ≥95% | [5] |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Density | ~1.2 g/mL | Estimated from related compounds like 2-Chloro-5-(tributylstannyl)thiazole |
| Boiling Point | >200 °C (at reduced pressure) | Estimated from related organostannanes |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF); Insoluble in water | General property of organostannanes |
Spectroscopic Signature
While comprehensive experimental spectra are not widely published, predicted data and analysis of related structures provide a reliable spectroscopic profile for characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the tributyltin moiety and the thiazole ring protons. The predicted chemical shifts are crucial for confirming the structure of the synthesized reagent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiazole-H (C4-H) | ~7.03 | s | 1H |
| Methoxy (-OCH₃) | ~4.04 | s | 3H |
| Sn-CH₂- (α) | ~1.50-1.65 | m | 6H |
| -CH₂- (β) | ~1.30-1.40 | m | 6H |
| -CH₂- (γ) | ~1.05-1.15 | m | 6H |
| -CH₃ (δ) | ~0.90-0.98 | t | 9H |
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¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the thiazole ring carbons, the methoxy carbon, and the four distinct carbons of the butyl chains.
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Mass Spectrometry (MS): Electron Ionization (EI-MS) would show the molecular ion peak [M]⁺ at m/z 404, along with a characteristic isotopic pattern for tin. Fragmentation would likely involve the loss of butyl groups.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups (~2850-2960 cm⁻¹), C=N and C=C stretching from the thiazole ring (~1500-1600 cm⁻¹), and C-O stretching from the methoxy group (~1050-1250 cm⁻¹).
Synthesis of 2-Methoxy-5-(tributylstannyl)thiazole: A Proposed Protocol
A robust synthesis of the title compound is not explicitly detailed in a single source. However, a logical and high-yielding multi-step pathway can be constructed based on established methodologies for the synthesis and functionalization of thiazole derivatives.[6] The proposed route involves the initial synthesis of a key intermediate, 2-methoxy-5-bromothiazole, followed by a lithium-halogen exchange and subsequent stannylation.
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the title compound.
Protocol 1: Synthesis of 2-Methoxy-5-bromothiazole (Intermediate)
This protocol is adapted from established procedures for the diazotization and substitution of aminothiazoles.
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Diazotization: To a cooled (-5 to 0 °C) solution of 2-amino-5-bromothiazole (1.0 eq) in a mixture of phosphoric acid and nitric acid, add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the low temperature. Stir for 15-30 minutes after addition is complete.
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Methoxylation: In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O, ~0.2 eq) and sodium bicarbonate (excess) in methanol. Add the cold diazonium salt solution prepared in step 1 to this methanol suspension portion-wise, allowing for controlled gas evolution.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to yield 2-methoxy-5-bromothiazole.
Protocol 2: Synthesis of 2-Methoxy-5-(tributylstannyl)thiazole
This procedure is based on standard lithiation and stannylation protocols for heteroaryl halides.
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Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-methoxy-5-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The causality for this step is that the low temperature prevents side reactions and decomposition of the highly reactive lithiated intermediate.
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Stannylation: To the solution of 2-methoxy-5-lithiothiazole, add tributyltin chloride (Bu₃SnCl, 1.2 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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Purification: After removing the solvent in vacuo, the crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure 2-Methoxy-5-(tributylstannyl)thiazole.
Reactivity and Application in Synthesis: The Stille Cross-Coupling
The primary utility of 2-Methoxy-5-(tributylstannyl)thiazole lies in its function as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[4] This reaction forms a carbon-carbon bond between the C5 position of the thiazole and an sp²-hybridized carbon of an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate).
Diagram: Stille Coupling Catalytic Cycle
Sources
- 1. An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-5-(TRIBUTYLSTANNYL)THIAZOLE CAS#: 1025744-42-6 [m.chemicalbook.com]
- 3. geno-chem.com [geno-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
